molecular formula C21H24N2O3 B247825 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine

1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine

Cat. No. B247825
M. Wt: 352.4 g/mol
InChI Key: AWINBVCASIGILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine, also known as MPAP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin receptors. This compound has been found to bind to these receptors in a selective manner, which may explain its unique effects on the central nervous system.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine has been found to have a wide range of biochemical and physiological effects. Research has shown that this compound can modulate the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and other important physiological processes. In addition, 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine has been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine in lab experiments is its unique effects on the central nervous system. This compound has been found to have a wide range of effects on dopamine and serotonin receptors, which makes it useful for studying the underlying mechanisms of various diseases. However, one limitation of using 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine in lab experiments is that it may have different effects on different animal models, which can make it difficult to generalize the results.

Future Directions

There are many potential future directions for research on 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine. One area of interest is the development of new therapeutic applications for this compound. Research has shown that 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine has antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. In addition, further studies may be needed to fully understand the mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine and its effects on different animal models. Overall, the potential applications of 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine in scientific research are vast, and further studies are needed to fully explore its potential.

Synthesis Methods

The synthesis of 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine involves the reaction between 3-methylphenol and phenylacetyl chloride, followed by the addition of piperazine. The resulting product is then purified through recrystallization. This method has been successfully used to produce high-quality 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine for use in scientific research.

Scientific Research Applications

1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine has been studied extensively for its potential therapeutic applications. Research has shown that this compound has a wide range of effects on the central nervous system, including the modulation of dopamine and serotonin receptors. In addition, 1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine has been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases.

properties

Product Name

1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C21H24N2O3/c1-17-6-5-9-19(14-17)26-16-21(25)23-12-10-22(11-13-23)20(24)15-18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3

InChI Key

AWINBVCASIGILF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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